1-Butyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea
Description
1-Butyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea is a chemical compound that features a urea backbone substituted with a butyl group and a hexafluoropropan-2-yl group. This compound is of interest due to its unique chemical properties imparted by the hexafluoropropan-2-yl group, which introduces significant fluorine content, potentially affecting its reactivity and applications.
Properties
IUPAC Name |
1-butyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F6N2O/c1-2-3-4-15-6(17)16-5(7(9,10)11)8(12,13)14/h5H,2-4H2,1H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGJNHIOFMVIEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme can be represented as follows:
1,1,1,3,3,3-Hexafluoro-2-propanol+Butyl isocyanate→this compound
The reaction is typically conducted in an inert atmosphere, such as nitrogen, to prevent any side reactions. The reaction temperature and solvent choice can vary depending on the specific conditions optimized for the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The hexafluoropropan-2-yl group can participate in substitution reactions, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1-Butyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties may be explored for potential biological activity or as a probe in biochemical studies.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.
Industry: The compound may find use in the development of advanced materials, coatings, or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Butyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hexafluoropropan-2-yl group could influence the compound’s binding affinity and specificity through interactions with hydrophobic or fluorophilic sites.
Comparison with Similar Compounds
Similar Compounds
1-Butyl-3-(1,1,1-trifluoropropan-2-yl)urea: Similar structure but with fewer fluorine atoms, potentially affecting its reactivity and properties.
1-Butyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)thiourea: A thiourea analog that may exhibit different chemical and biological properties due to the presence of sulfur.
Uniqueness
1-Butyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea is unique due to the high fluorine content in the hexafluoropropan-2-yl group, which can impart distinct chemical properties such as increased lipophilicity, thermal stability, and resistance to metabolic degradation. These properties make it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
